This compound can be classified as a nucleoside analogue due to its purine base structure. It is derived from naturally occurring nucleosides but modified to enhance specific biological properties. The structural components suggest it may interact with biological targets relevant in oncology or virology. The presence of hydroxyl groups and a tetrahydrobenzo[a]pyrene moiety indicates potential interactions with cellular receptors or enzymes.
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this exact compound may not be extensively documented in public literature, the synthesis of similar nucleoside analogues often follows these general steps:
The molecular structure of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one can be analyzed as follows:
Chemical reactions involving this compound may include:
The mechanism of action for compounds like this typically involves:
Key physical and chemical properties include:
The potential applications for this compound include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3